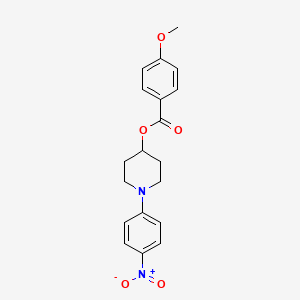

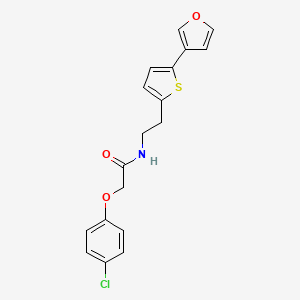

![molecular formula C20H21F3N6O B2510959 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide CAS No. 2034537-48-7](/img/structure/B2510959.png)

2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide is a synthetic molecule that appears to be designed for biological activity, potentially as an anticancer agent. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and biological activities, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or amines and proceeding through various reactions including amide formation, Suzuki coupling, and cyclization reactions. For example, the synthesis of a PET agent involved nine steps starting from 2,6-difluorobenzoic acid . Similarly, the synthesis of anticancer agents involved reactions such as the formation of Schiff's bases followed by reduction to yield the target compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using various spectroscopic techniques such as FT-IR, NMR, and MS, as well as X-ray crystallography . Density functional theory (DFT) calculations are often used to predict and confirm the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include amide bond formation, Suzuki coupling, and cyclization reactions . These reactions are key to constructing the complex molecular architecture required for biological activity. The functional groups present in the compound suggest that it may undergo similar synthetic routes.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically characterized by their solubility, stability, and reactivity. The presence of a trifluoromethyl group, as seen in the compound , often affects these properties by increasing metabolic stability and lipophilicity, which can be beneficial for drug-like molecules . The benzimidazole core is a common feature in pharmaceuticals and is known for its ability to interact with biological targets .

Scientific Research Applications

Synthesis and Antiviral Activity

Research has led to the design and preparation of structurally related compounds aiming at antiviral activities, particularly as antirhinovirus agents. A noteworthy approach involves the synthesis of compounds via a stereospecific reaction, avoiding the need for reverse-phase preparative HPLC for isomer separation prior to antiviral activity evaluation (Hamdouchi et al., 1999).

Anti-Inflammatory and Analgesic Agents

Novel derivatives have been synthesized from visnaginone and khellinone, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory properties. These compounds demonstrate potential as therapeutic agents in treating conditions requiring COX-2 inhibition and pain relief (Abu‐Hashem et al., 2020).

Antimycobacterial Activity

The development of imidazo[1,2-a]pyridine-3-carboxamides derivatives, based on structural analysis, has led to compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains. This highlights their potential as novel antimycobacterial agents (Lv et al., 2017).

Anticancer and Anti-5-lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives demonstrated significant in vitro cytotoxicity against various cancer cell lines and potent 5-lipoxygenase inhibition. These findings suggest their dual therapeutic potential in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines were synthesized and evaluated for their antiprotozoal activity, showing excellent in vitro and in vivo efficacy. These compounds exhibit promising potential as treatments for protozoal infections (Ismail et al., 2004).

properties

IUPAC Name |

2-methyl-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N6O/c1-11-24-15-4-3-13(9-16(15)25-11)19(30)28-14-5-7-29(8-6-14)18-10-17(20(21,22)23)26-12(2)27-18/h3-4,9-10,14H,5-8H2,1-2H3,(H,24,25)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHYACSITAYSPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3CCN(CC3)C4=NC(=NC(=C4)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-methylacetamide](/img/structure/B2510879.png)

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)

![4-Methyl-2-[3-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2510883.png)

![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)

![6-(2-Methoxyphenyl)-2-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2510892.png)

![N-[(2-chlorophenyl)(cyano)methyl]-1-methyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2510894.png)

![Ethyl 3,3,9-trioxo-3lambda6-thiabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B2510897.png)